
Favipiravir
Overview
Description
Favipiravir (T-705) is a fluorinated pyrazine carboxamide derivative developed as a broad-spectrum antiviral agent. It inhibits RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication in RNA viruses . This compound is metabolized into its active ribosylated form, which mimics purine nucleosides (e.g., guanosine), leading to chain termination during viral RNA synthesis . Clinical studies highlight its utility in reducing viral load and improving imaging outcomes in COVID-19 patients, though efficacy varies across trials .
Preparation Methods
Classical Synthesis Routes and Historical Development
The earliest synthesis of favipiravir relied on multi-step functionalization of pyrazine derivatives. A foundational route begins with 3-aminopyrazine-2-carboxylic acid , which undergoes chlorination, fluorination, hydroxylation, and nitrile hydrolysis to yield the final product. This method, while robust, faced challenges such as low overall yields (~34%) due to intermediate instability and side reactions. For instance, the fluorination step using hydrogen peroxide in alkaline conditions often led to oxidative degradation of intermediates, necessitating meticulous control of reaction parameters.
Key improvements emerged through the introduction of 3,6-dichloropyrazine-2-carbonitrile as a pivotal intermediate. Fluorination with potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) achieved selective substitution at the 6-position, followed by hydroxylation under basic conditions to install the 3-hydroxy group. Despite these advances, the classical route remained limited by its reliance on hazardous reagents (e.g., POCl₃) and energy-intensive purification steps.
Patent-Based Alkaline Hydrolysis Method
A breakthrough in this compound synthesis was disclosed in CN111675663A , which describes a high-yield method using 6-fluoro-3-hydroxy-2-cyanopyrazine or its organic amine salts as starting materials. The reaction occurs in an anhydrous alkaline organic solvent (e.g., tert-butanol or ethanol) at 50–70°C, avoiding aqueous conditions that promote hydrolysis or oxidation. Potassium hydroxide serves as the base, facilitating nucleophilic substitution at the cyano group to form the carboxamide moiety.
Example 1 outlines the procedure:
- Reactants : 30 g of 6-fluoro-3-hydroxy-2-cyanopyrazine dicyclohexylamine salt, 22.4 g KOH.
- Conditions : 60°C for 8 hours in tert-butanol.
- Yield : 96% with 99.9% purity (HPLC).
This method eliminates the need for oxidizing agents, reducing impurity formation and simplifying purification. The anhydrous environment prevents side reactions, making it scalable for industrial production.
One-Step Fluorination Using Selectfluor®
A novel one-step approach leverages Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to fluorinate 3-hydroxy-2-pyrazinecarboxamide in ionic liquids. The reaction proceeds via electrophilic aromatic substitution, where Selectfluor® delivers fluorine to the pyrazine ring’s 6-position.
Key Findings :
- Solvent : BF₄-BMIM (1-butyl-3-methylimidazolium tetrafluoroborate) enhances reaction efficiency.
- Yield : 50.08% with trace this compound detected via ¹⁹F NMR.
While lower yielding than patent methods, this route simplifies synthesis by combining fluorination and tautomerization in a single pot. However, scalability is limited by the cost of ionic liquids and Selectfluor®.
AI-Optimized Retrosynthesis Approaches
Recent advances in computational chemistry have enabled the design of efficient routes using digital-intellectual retrosynthesis algorithms . By analyzing pyrazine-forming reactions, researchers identified a generalized cyclization rule to generate this compound precursors. Nine routes were proposed, with the shortest involving three steps:
- Cyclization of glyoxal with urea derivatives.
- Fluorination using KF.
- Hydroxylation and nitrile hydrolysis.
Advantages :
Economical Industrial-Scale Synthesis
An optimized large-scale method starts with 3-aminopyrazine-2-carboxylic acid , proceeding through 3,6-dichloropyrazine-2-carbonitrile as the key intermediate. The synthesis involves:
- Chlorination : POCl₃ in DMF.
- Fluorination : KF in DMSO (83% yield).
- Hydroxylation : NaHCO₃ in aqueous THF (76% yield).
- Nitrile Hydrolysis : Concentrated HCl (84% yield).
Overall Yield : 43% with >99% purity, avoiding chromatographic purification.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Favipiravir undergoes various chemical reactions, including:
Fluorination: Introduction of a fluorine atom at the pyrazine ring.
Hydroxylation: Addition of a hydroxyl group.
Nitrile Hydrolysis: Conversion of nitrile to carboxamide. Common reagents used in these reactions include hydrogen fluoride for fluorination and hydrogen peroxide for nitrile hydrolysis.
Scientific Research Applications
Influenza Virus
Favipiravir was initially approved in Japan for treating influenza infections resistant to standard antiviral therapies. It has shown significant antiviral activity against various strains of influenza viruses by inhibiting viral replication .
Ebola Virus
During the Ebola outbreak in 2014, this compound was evaluated for its potential efficacy. Clinical trials indicated that it could improve survival rates in infected patients, demonstrating its broad-spectrum antiviral capabilities .
COVID-19
This compound has been extensively studied as a treatment option for COVID-19. Several clinical trials have assessed its safety and efficacy:
- Meta-analysis Findings : A systematic review indicated that this compound significantly improved clinical outcomes in hospitalized COVID-19 patients compared to control groups within seven days of treatment (RR = 1.24) but showed only marginal improvement over 14 days (RR = 1.10) .
- PIONEER Trial : This multicenter trial demonstrated that this compound reduced the progression to severe disease in patients with mild-to-moderate symptoms, with a notable improvement in clinical status by day 5 and day 14 compared to standard care .
Summary of Clinical Studies
Study | Population | Intervention | Outcome |
---|---|---|---|
PIONEER Trial | COVID-19 patients (mild-moderate) | This compound vs Standard Care | Improved clinical status by day 14 |
Meta-analysis | Hospitalized COVID-19 patients | This compound | Significant improvement at 7 days; marginal at 14 days |
Ebola Study | Ebola-infected patients | This compound | Increased survival rates noted |
Safety and Efficacy Concerns
While this compound has demonstrated efficacy against various viruses, safety concerns have been raised regarding its use:
- Adverse Effects : Common side effects include elevated liver enzymes and gastrointestinal disturbances. Its use is contraindicated in pregnant women due to potential teratogenic effects .
- Resistance Development : The potential for viral resistance is a concern, particularly with widespread use against RNA viruses .
Mechanism of Action
Favipiravir is a prodrug that is metabolized into its active form, this compound-ribofuranosyl-5’-triphosphate (this compound-RTP). This active form inhibits viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication . By mimicking guanosine and adenosine, this compound-RTP incorporates into the viral RNA, causing premature termination of RNA synthesis .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Favipiravir’s structure shares key features with RNA components and other antiviral agents, enabling competitive inhibition of viral replication (Figure 1).
Table 1: Structural Analogs of this compound and Their Modifications
Key structural insights:
- The conserved α-substructure (common in guanosine, inosine, and acadesine) allows this compound to mimic RNA building blocks .
- Halogen substitutions (e.g., Br, Cl) retain antiviral activity but may alter pharmacokinetics .
- Pyrazine derivatives like Compound 12i improve selectivity by optimizing hydrogen bonding with viral RdRp (e.g., interaction with ARG555) .
Mechanistic and Functional Comparisons
This compound’s mechanism contrasts with other RdRp inhibitors and protease-targeting antivirals:
Table 2: Comparative Antiviral Activity Against SARS-CoV-2
Mechanistic insights:
- RdRp inhibitors : this compound and Remdesivir both terminate RNA chains but differ in binding sites (this compound interacts with THR556; Remdesivir with NSP12) .
- Protease inhibitors : Lopinavir lacks RdRp activity, resulting in lower SI compared to this compound .
- Synergistic combinations : this compound + Ribavirin reduces CCHFV replication synergistically, while this compound + Remdesivir shows additive effects against filoviruses .
Table 3: Clinical Outcomes of this compound vs. Other Antivirals
Key findings:
- This compound demonstrated faster viral clearance than Lopinavir/Ritonavir (7.5 vs. 10.2 days) in COVID-19 trials .
- Meta-analyses of 9 studies (827 patients) confirmed this compound’s safety, with low risks of CYP inhibition or blood-brain barrier penetration .
Computational and Preclinical Insights
- Molecular docking : Pyrazine analogs (e.g., Compound 5d) exhibit stronger binding affinity (-40.96 kcal/mol) than this compound (-28.67 kcal/mol) due to enhanced interactions with RdRp residues .
- ADMET properties : this compound derivatives show low toxicity risks (BBB permeability: -2.93; CYP inhibition: 0.12) compared to Lopinavir .
- Drug delivery: Calix[4]arene complexes improve this compound adsorption via charge transfer and reduced HOMO-LUMO gaps (ΔE=3.2 eV), suggesting utility in nanosensor development .
Biological Activity
Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide (T-705), is an antiviral compound that has garnered attention for its efficacy against various RNA viruses, including influenza and SARS-CoV-2. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
This compound functions primarily as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp). The active form of this compound, this compound-RTP (ribofuranosyl-5'-triphosphate), is generated intracellularly through a series of metabolic transformations involving cellular enzymes such as hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . This active metabolite competes with natural substrates like GTP and ATP, leading to the incorporation of this compound into viral RNA, which ultimately disrupts viral replication processes .
Key Features of this compound's Mechanism:
- Inhibition of RdRp : this compound-RTP competes with GTP and incorporates into the growing RNA chain, inhibiting viral RNA synthesis.
- Selectivity : It does not significantly affect human DNA or cellular RNA synthesis, minimizing potential cytotoxicity .
- Broad-spectrum Activity : this compound has shown effectiveness against various RNA viruses beyond influenza, including arenaviruses and bunyaviruses .
COVID-19 Treatment Studies
This compound has been investigated for its therapeutic potential against COVID-19. Multiple clinical trials have reported varying degrees of efficacy in improving clinical outcomes for patients with mild to moderate COVID-19.
-
Efficacy in Clinical Trials :
- A study conducted in Bangladesh demonstrated that patients treated with this compound had a 76% cumulative viral clearance rate after seven days compared to 37.5% in the placebo group (p = 0.005) .
- Another trial indicated that this compound treatment resulted in significant clinical improvement within seven days post-hospitalization (RR = 1.24, 95% CI: 1.09–1.41; P = 0.001) .
- Safety Profile :
Case Studies
Several case studies have highlighted the real-world effectiveness of this compound:
- Case Study 1 : In a clinical setting in Japan during the early pandemic phase, this compound was used as part of the treatment regimen for hospitalized COVID-19 patients. The results indicated improved recovery rates and reduced time to symptom resolution compared to standard care alone .
- Case Study 2 : A randomized controlled trial involving patients in Iran found that the addition of this compound to supportive care significantly reduced hospitalization rates within a one-week follow-up period .
Summary of Findings
Study | Population | Treatment Group | Control Group | Primary Outcome | Results |
---|---|---|---|---|---|
Bangladesh Trial | COVID-19 Patients | This compound | Placebo | Viral Clearance at Day 7 | 76% vs 37.5% (p = 0.005) |
Iranian Trial | Moderate COVID-19 Patients | This compound + Supportive Care | Supportive Care Alone | Hospitalization Rate | Reduced hospitalization rates |
Japanese Case Study | Hospitalized COVID-19 Patients | This compound + Standard Care | Standard Care Alone | Recovery Rates | Improved recovery times |
Q & A
Basic Research Questions
Q. What is the mechanism of action of favipiravir against RNA viruses like SARS-CoV-2, and how can researchers validate its target specificity?
this compound acts as a purine nucleoside analog, inhibiting viral RNA-dependent RNA polymerase (RdRp) by incorporating itself into the RNA chain, leading to premature termination. To validate target specificity, researchers should:
- Perform in vitro polymerase assays with purified RdRp to measure inhibition kinetics .
- Use cryo-EM or X-ray crystallography to study structural interactions between this compound and RdRp active sites .
- Conduct mutagenesis studies to identify resistance-associated mutations in RdRp (e.g., Ser970 in Ebola virus or predicted hotspots in SARS-CoV-2) .
Q. What are the validated analytical methods for quantifying this compound in biological and pharmaceutical matrices?
Common methodologies include:
- HPLC-DAD : Optimize mobile phases (e.g., methanol/water mixtures) and detect at 236 nm, achieving LODs of 0.52 µg/mL .
- Spectrofluorimetry : Use excitation/emission wavelengths of 227/380 nm with LODs of 0.18 µg/mL; validate via ICH guidelines .
- LC-MS/MS : Achieve high sensitivity (LOD: 0.05 µg/mL) for pharmacokinetic studies in human serum .
- Cross-validate methods using ANOVA to ensure reproducibility .
Q. How should researchers design clinical studies to assess this compound’s efficacy in COVID-19 patients?
Key considerations include:
- Stratify patients by disease severity and comorbidities .
- Use CT scans and viral load reduction as primary endpoints .
- Include randomization, blinding, and allocation concealment to minimize bias .
- Monitor adverse events (e.g., hyperuricemia, oxidative stress markers) .
Q. What preclinical safety data contraindicate this compound use in specific populations?
Animal studies show:
- Teratogenicity : Embryo-toxic effects in pregnant rodents, necessitating exclusion of pregnant women in trials .
- Oxidative Stress : High doses increase MDA (malondialdehyde) levels in liver tissue, indicating lipid peroxidation; monitor antioxidants like glutathione in toxicity studies .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy and toxicity in animal models be resolved?
- Dose Optimization : In hamsters, a high dose (300 mg/kg) reduced lung viral titers but caused oxidative damage; use pharmacokinetic modeling to identify therapeutic windows .
- Biomarker Monitoring : Measure MDA and antioxidant enzymes (e.g., superoxide dismutase) alongside viral load .
- Species-Specific Metabolism : Compare drug clearance rates between rodents and primates to extrapolate safe human doses .
Q. What experimental strategies can identify mutation hotspots in SARS-CoV-2 RdRp conferring this compound resistance?
- Interface-Based Protein Design : Generate >100,000 RdRp mutants to predict resistance-conferring mutations (e.g., V166A, S759A) .
- Next-Generation Sequencing : Analyze viral genomes from treated patients/hamsters to detect emergent mutations .
- In Silico Docking : Simulate this compound-RdRp binding affinities for mutant vs. wild-type strains .
Q. How do patent landscapes impact global this compound R&D, and what barriers exist for non-patent-holding countries?
- Core Patent Analysis : Japan holds foundational patents (e.g., manufacturing processes), limiting generic production .
- Late-Stage Applications : China’s patents focus on formulations, not novel mechanisms; researchers must navigate licensing agreements for clinical trials .
- Bibliometric Trends : Track annual patent filings (e.g., spikes in 2020–2021) to identify competitive research areas .
Q. What pharmacokinetic (PK) and pharmacodynamic (PD) factors influence this compound’s efficacy across species?
- Bioavailability : Hamsters show higher lung exposure than primates; use PK/PD modeling to adjust dosing regimens .
- Metabolite Monitoring : Quantify the active metabolite T-705-M1 in plasma via LC-MS/MS .
- Protein Binding : Assess free drug fractions in human vs. animal plasma to predict efficacy .
Q. How can researchers address discrepancies in systematic reviews of this compound’s clinical outcomes?
- Data Harmonization : Use standardized extraction forms (e.g., pre-piloted templates for study design, dosing, endpoints) .
- Meta-Regression : Adjust for covariates like age, comorbidities, and concurrent therapies .
- Risk of Bias Assessment : Apply CONSORT 2010 or CARE 2013 checklists to exclude low-quality studies .
Q. What methodologies quantify oxidative stress in this compound-treated models, and how can they inform toxicity thresholds?
- Biochemical Assays : Measure MDA (lipid peroxidation) and catalase/glutathione levels in liver/lung homogenates .
- Histopathology : Score tissue damage (e.g., necrosis, inflammation) in high-dose vs. control groups .
- Dose-Escalation Studies : Establish NOAEL (no-observed-adverse-effect-level) using OECD guidelines .
Properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNOVWYSGBHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948878 | |
Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
slightly soluble in water | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
259793-96-9 | |
Record name | Favipiravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259793-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Favipiravir [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259793969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAVIPIRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW5GL2X7E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
187℃ to 193℃ | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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